N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
Description
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a methanesulfonamide derivative featuring a 2,4,6-trimethylphenyl (mesityl) group and a hydroxypropyl chain substituted with a 3-methoxyphenoxy moiety. Its molecular formula is C₂₀H₂₇NO₄S, with a molecular weight of 377.51 g/mol and a CAS registry number 1040643-92-2 .
Properties
IUPAC Name |
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-14-9-15(2)20(16(3)10-14)21(27(5,23)24)12-17(22)13-26-19-8-6-7-18(11-19)25-4/h6-11,17,22H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHVSWRPKSGWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=CC(=C2)OC)O)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4,6-trimethylaniline with methanesulfonyl chloride to form the corresponding methanesulfonamide intermediate. This intermediate is then reacted with 2-hydroxy-3-(3-methoxyphenoxy)propyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methanesulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the methanesulfonamide group may produce an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a methanesulfonamide group and a phenoxypropyl moiety. The molecular formula is , and it has a molecular weight of approximately 427.5 g/mol. Its structural features contribute to its biological activity and solubility properties.
Anti-Ischemic Agent
One of the primary applications of this compound is as an impurity in the drug Ranolazine, which is used as an anti-ischemic agent. Ranolazine functions by modulating cardiac metabolism and reducing myocardial oxygen consumption, making it effective in treating chronic angina . The presence of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide in Ranolazine formulations has been studied to understand its impact on the drug's efficacy and safety profile.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties can help mitigate oxidative stress in cells, which is linked to various diseases including cancer and cardiovascular disorders .
Table 1: Comparison of Biological Activities
Clinical Trials Involving Ranolazine
Clinical trials have examined the efficacy of Ranolazine in patients with chronic angina. The trials highlight how the compound's mechanism of action can lead to improved exercise tolerance and reduced angina episodes. The implications of impurities like this compound on the pharmacokinetics of Ranolazine were also investigated .
Research on Antioxidant Effects
A study conducted on similar sulfonamide compounds demonstrated significant antioxidant activity through various assays measuring reactive oxygen species (ROS). The results suggest potential therapeutic applications in conditions characterized by oxidative stress .
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
N-(2,4,6-Trimethylphenyl)acetamide Derivatives
describes several acetamide derivatives with the N-(2,4,6-trimethylphenyl) group, including:
- TMPA (N-(2,4,6-trimethylphenyl)acetamide): Molecular formula C₁₁H₁₅NO, simpler structure lacking the hydroxypropyl and methoxyphenoxy substituents.
- TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) : Features dichloro substitution on the acetamide group, enhancing steric and electronic effects compared to the methanesulfonamide group in the target compound.
Key Differences :
- This may enhance solubility in polar solvents .
3-[2-Hydroxy-3-(2,4,6-Trimethylphenyl)-propyl]thiourea
details a thiourea derivative synthesized from 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol. This compound shares the 2-hydroxy-3-(aryl)propyl backbone with the target molecule but replaces the methanesulfonamide group with a thiourea moiety.
Comparison :
- Hydrogen Bonding : The thiourea forms N–H···S hydrogen bonds, creating dimeric structures, whereas the target compound’s sulfonamide group may engage in O–H···O/S interactions.
Functional Group Variations: Sulfonamide vs. Nitro/Nitrile Derivatives
N-Nitrohalophenyl Anilines
discusses N-nitrohalophenyl anilines, such as F6 (specific structure unspecified) , which exhibit antifungal activity against pathogens like Sclerotium rolfsii.
Contrast :
- Electron-Withdrawing Groups : Nitro groups strongly deactivate the aromatic ring, whereas the methoxy group in the target compound is electron-donating. This difference may alter electronic properties and bioactivity profiles.
- Bioactivity : Sulfonamides are traditionally linked to enzyme inhibition (e.g., carbonic anhydrase), whereas nitroanilines often target microbial pathways .
Commercial Building Blocks with Aryl-Substituted Chains
lists structurally related compounds from Enamine Ltd’s catalog, such as N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide (CAS 1040643-92-2) and dichlorophenyl-containing spiro compounds.
Key Observations :
- Market Availability : The target compound is commercially available, suggesting industrial relevance in medicinal or materials chemistry.
- Structural Flexibility: Variations in aryl substituents (e.g., 3-methoxyphenoxy vs. dichlorophenyl) highlight design strategies for tuning lipophilicity and steric bulk .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Crystallographic Data : The target compound’s crystal structure remains unreported in the provided evidence. Future studies could employ SHELX-based refinement (as in ) to elucidate its packing motifs .
This analysis underscores the importance of substituent choice in modulating physicochemical and functional properties, guiding rational design in pharmaceutical and materials science.
Biological Activity
N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C34H45N3O7
- Molecular Weight : 607.737 g/mol
- CAS Number : 2724549-66-8
- SMILES Notation : COc1ccccc1OCC(O)CN(C(=O)CN2CCN(CC(O)COc3ccccc3OC)CC2)c4c(C)cccc4C
The compound is believed to interact with various biological pathways, particularly those involved in cell signaling and proliferation. Its structure suggests potential activity as an inhibitor of certain enzymes or receptors involved in disease processes.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro tests demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| M-HeLa | 15 | Moderate cytotoxicity observed |
| PC3 (Prostate) | 20 | Comparable to standard treatments |
| Chang Liver | 30 | Low toxicity towards normal cells |
The compound showed a dose-dependent inhibition of cell growth and induced apoptosis in malignant cells while sparing normal hepatocytes, indicating a favorable therapeutic window.
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects . Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Cytotoxicity : A study published in MDPI assessed the cytotoxic effects of various derivatives of similar compounds on human liver cells and cancer cell lines. The findings indicated that modifications to the methanesulfonamide structure significantly influenced biological activity, with some derivatives showing enhanced selectivity for cancer cells over normal cells .
- Mechanistic Insights : Another research effort focused on understanding the molecular mechanisms underlying the compound's activity. It was found to inhibit specific signaling pathways related to cell survival and proliferation, which are often dysregulated in cancer .
- Comparative Analysis : A comparative study highlighted the effectiveness of this compound against established chemotherapeutic agents. The results suggested that this compound could serve as a promising alternative or adjunct therapy in cancer treatment protocols .
Q & A
Basic: What are the established synthetic routes for N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide, and how can researchers optimize reaction conditions for higher yields?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the hydroxy-methoxyphenyl intermediate via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Step 2: Introduction of the methanesulfonamide group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate the sulfonamide linkage .
Optimization Tips: - Use solvents like ethanol or DMF to enhance solubility and reaction efficiency.
- Monitor reaction progress with HPLC to minimize side products .
- Purify intermediates via recrystallization or column chromatography to improve final product purity .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Quantify purity and detect impurities using reverse-phase columns .
- Elemental Analysis: Validate empirical formula by comparing experimental and theoretical carbon/hydrogen/nitrogen percentages .
Basic: What are the primary challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Challenges include:
- Reaction Consistency: Temperature fluctuations in large batches may lead to side reactions (e.g., hydrolysis of the methoxyphenoxy group) .
- Purification Bottlenecks: Traditional column chromatography becomes impractical; switch to fractional crystallization or continuous-flow systems .
- Enantiomeric Control: Use chiral catalysts (e.g., BINOL-derived ligands) during critical steps to preserve stereochemical integrity .
Advanced: How can researchers resolve discrepancies in biological activity data observed across different studies involving this sulfonamide derivative?
Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
- Compound Purity: Re-analyze batches with HPLC and NMR to rule out impurities affecting bioactivity .
- Solvent Effects: Test activity in multiple solvents (e.g., DMSO vs. saline) to assess formulation impacts .
Advanced: What computational strategies are recommended for predicting the binding affinity and pharmacokinetic properties of this compound?
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors) .
- QSAR Models: Train models on sulfonamide datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .
- MD Simulations: Perform molecular dynamics to study conformational stability in biological membranes .
Advanced: What methodologies are employed to investigate the metabolic pathways and potential toxicity of this compound in preclinical models?
- In Vitro Metabolism: Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .
- In Vivo Studies: Administer radiolabeled compound to track tissue distribution and excretion in rodent models .
- Toxicogenomics: Analyze gene expression changes in exposed cells to predict organ-specific toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
